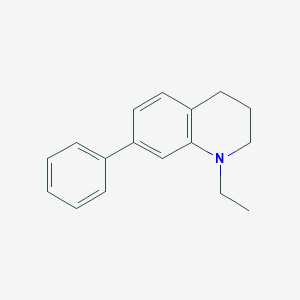

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-ethyl-7-phenyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-18-12-6-9-15-10-11-16(13-17(15)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIPZZXJTUWMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.

Scientific Research Applications

Chemical Structure and Synthesis

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that includes a saturated quinoline ring. The synthesis of this compound can be achieved through various methods, including one-pot multicomponent reactions (MCR), which facilitate the incorporation of different functional groups to enhance biological activity.

Anticancer Properties

Research has indicated that tetrahydroquinoline derivatives exhibit promising anticancer properties. For instance:

- Antiproliferative Activity : Studies have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. In vitro tests on human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) demonstrated significant antiproliferative effects with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including induction of apoptosis and inhibition of key signaling pathways involved in tumor growth . The compound's ability to selectively target cancerous cells while sparing normal cells has been highlighted as a crucial advantage in drug development .

Antioxidant Activity

Tetrahydroquinoline derivatives have also been evaluated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of this compound contributes to its potential therapeutic applications .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- α-Amylase Inhibition : Enzyme inhibition studies indicate that tetrahydroquinolines can inhibit α-amylase activity. This property is particularly relevant for managing diabetes by regulating carbohydrate metabolism .

Case Studies

Several studies have documented the efficacy of tetrahydroquinoline derivatives:

- Study on Anticancer Activity : A study synthesized a series of tetrahydroquinoline derivatives and assessed their antiproliferative effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 5 μg/mL against HT-29 and MCF-7 cell lines .

- Evaluation of Antioxidant Properties : In another investigation, tetrahydroquinoline derivatives were tested for their antioxidant capacity using various assays. The findings confirmed their ability to reduce oxidative stress markers in vitro .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent position and identity critically influence physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 7-phenyl group (electron-rich) contrasts with electron-withdrawing substituents like 7-chloro or 6-fluoro in analogs, which may alter receptor binding or metabolic stability .

- Stereochemical Considerations : Unlike the chiral 4-biphenyl-7-chloro-THQ (R-configuration), the target compound’s stereochemistry is unspecified, though enantiopure synthesis methods (e.g., Brønsted acid catalysis) could be applicable .

Biological Activity

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Tetrahydroquinolines

Tetrahydroquinolines are known for their ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes. The structural features of this compound contribute to its biological efficacy.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems and inhibition of inflammatory pathways. Research indicates that tetrahydroquinolines can inhibit NF-κB transcriptional activity, which plays a crucial role in inflammation and cancer progression. Specifically, studies have shown that derivatives of tetrahydroquinoline exhibit significant inhibition of lipopolysaccharide (LPS)-induced NF-κB activity in vitro .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various human cancer cell lines. For instance:

- In Vitro Studies : A series of synthesized tetrahydroquinoline derivatives were tested against cancer cell lines such as NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). Among these, certain derivatives demonstrated potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of tetrahydroquinoline derivatives. In animal models, certain compounds exhibited anticonvulsant properties and protective effects against neuronal degeneration induced by excitotoxicity . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

The anti-inflammatory activity is attributed to the inhibition of NF-κB pathways. Compounds derived from tetrahydroquinolines have been shown to reduce the expression of pro-inflammatory cytokines in various models. This action is particularly relevant for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrahydroquinoline derivatives:

- Synthesis and Evaluation : A recent study synthesized a series of substituted tetrahydroquinolines and assessed their biological activities. The results indicated that modifications at specific positions significantly enhanced their anticancer and anti-inflammatory activities .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups at certain positions increased the potency against NF-κB activity. For example, compounds with trifluoromethyl substituents showed superior inhibition compared to those with electron-donating groups .

Q & A

Q. Table 1. Comparative Bioactivity of Select Derivatives

| Substituent Position | Bioactivity (EC50, mg/L) | Target Pathogen | Reference |

|---|---|---|---|

| 7-Nitro | 2.63–3.44 | Sclerotinia sclerotiorum | |

| 7-Hydroxy | 29.52 | Sclerotinia sclerotiorum | |

| 6-Fluoro | 15.8 | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.